VHL Versus CRBN E3 Ligase Recruitment: Differential Degradation Potency
PROTACs built with VHL‑recruiting conjugates and CRBN‑recruiting conjugates show markedly different degradation profiles against the same target. In a head‑to‑head study of BCR‑ABL degraders, the dasatinib‑CRBN PROTAC achieved >60% degradation at 1 µM, whereas the corresponding dasatinib‑VHL PROTAC exhibited no measurable degradation, despite using an identical target ligand [1]. This demonstrates that the choice of E3 ligase recruitment module – and therefore the specific conjugate – is a critical determinant of degradation efficacy, not a generic interchangeable component.
| Evidence Dimension | Target protein degradation efficacy |
|---|---|
| Target Compound Data | VHL ligand‑based PROTAC: no degradation of BCR‑ABL at 1 µM (dasatinib‑VHL chimera) |
| Comparator Or Baseline | CRBN ligand‑based PROTAC: >60% degradation of BCR‑ABL at 1 µM (dasatinib‑pomalidomide chimera) |
| Quantified Difference | >60% absolute difference in degradation at 1 µM; VHL conjugate yields null degradation vs. substantial degradation for CRBN conjugate in this target context. |
| Conditions | K562 CML cells; 1 µM PROTAC treatment; immunoblot quantification. |
Why This Matters
Procurement of a VHL‑specific conjugate like Conjugate 75 is solely appropriate for targets where VHL‑mediated ubiquitination is mechanistically competent; using a CRBN conjugate in such contexts would waste resources on an inactive degrader.
- [1] Lai, A.C. et al. (2016) 'Modular PROTAC Design for the Degradation of Oncogenic BCR‑ABL', Angewandte Chemie International Edition, 55(2), pp. 807‑810. doi: 10.1002/anie.201507634. View Source
